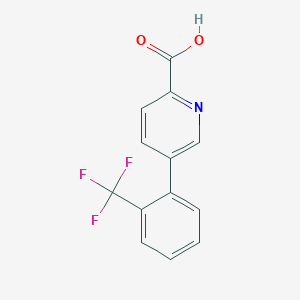

5-(2-(Trifluoromethyl)phenyl)picolinic acid

Description

Properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-11(12(18)19)17-7-8/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOFIVFIIQGFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680771 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158763-52-0 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(2-(Trifluoromethyl)phenyl)picolinic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. The reaction conditions often involve heating and stirring to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

5-(2-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-(2-(Trifluoromethyl)phenyl)picolinic acid serves as a valuable scaffold in drug discovery and development. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

- Antiviral Activity : Research indicates that picolinic acid derivatives can inhibit viral infections, including SARS-CoV-2 and influenza A. The mechanism involves blocking the fusion of viral envelopes with host cell membranes, which is crucial for viral entry into cells.

- Respiratory Disorders : Compounds derived from picolinic acid are being explored for their potential to restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is vital for treating conditions like cystic fibrosis and other CFTR-related diseases .

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant activity against various pathogens, including bacteria such as Escherichia coli and fungi like Aspergillus niger.

Agricultural Chemistry

The compound is also recognized for its applications in agrochemicals:

- Herbicides : Picolinic acid derivatives are utilized as synthetic auxin herbicides. They are effective against a range of broadleaf weeds and grass species in cereal crops like wheat. New formulations based on these compounds have been developed to enhance herbicidal activity while minimizing environmental impact .

- Crop Protection : The incorporation of trifluoromethyl groups in herbicides has been shown to improve their efficacy and selectivity, allowing for more effective weed management strategies in agricultural practices.

Materials Science

This compound is being investigated for its potential use in advanced materials:

- Catalysts : The compound can act as a building block in the synthesis of catalysts for various chemical reactions, enhancing reaction rates and selectivity due to its unique electronic properties .

- Dye-Sensitized Solar Cells : Research is ongoing into the use of trifluoromethyl-containing compounds in the development of components for dye-sensitized solar cells, where they may improve efficiency through enhanced light absorption characteristics .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several methods that leverage its functional groups:

- Common Synthetic Routes : Various methods have been documented, including reactions involving dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) as solvents, often using copper salts as catalysts to facilitate transformations.

- Reactivity : As a carboxylic acid derivative, it can undergo typical reactions such as esterification or amidation to yield derivatives with tailored properties for specific applications.

Case Study 1: Antiviral Development

A study explored the antiviral properties of picolinic acid derivatives against enveloped viruses. The research demonstrated that these compounds could effectively inhibit viral entry by interfering with membrane fusion processes. This finding opens avenues for developing broad-spectrum antiviral therapeutics based on picolinic acid scaffolds.

Case Study 2: Herbicide Efficacy

Field trials conducted on new herbicide formulations containing this compound showed significantly improved control over key weed species compared to traditional herbicides. The results indicated a reduction in crop damage while maintaining high levels of weed suppression.

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-(4-(Trifluoromethyl)phenyl)picolinic Acid (CAS: 762287-48-9)

- Molecular Formula: C₁₄H₁₀F₃NO₂ (same as target compound)

- Key Difference : The -CF₃ group is at the para position on the phenyl ring.

5-(3-(Trifluoromethyl)phenyl)picolinic Acid (CAS: 87789-84-2)

Substituent Variants

5-(3,5-Bis(trifluoromethyl)phenyl)picolinic Acid

- Molecular Formula: C₁₅H₉F₆NO₂

- Key Difference : Two -CF₃ groups at the 3- and 5-positions of the phenyl ring.

- Impact : Increased lipophilicity and electron-withdrawing effects enhance metabolic stability but may reduce aqueous solubility. This derivative was used in synthesizing a bioactive compound with 97.9% HPLC purity .

5-(4-(Trifluoromethoxy)phenyl)picolinic Acid (CAS: 1261820-95-4)

- Molecular Formula: C₁₃H₈F₃NO₃

- Key Difference : Replacement of -CF₃ with -OCF₃ at the para position.

Pyridine-Ring Modified Analogs

6-(Trifluoromethyl)picolinic Acid (CAS: 107504-08-5)

- Molecular Formula: C₇H₄F₃NO₂

- Key Difference : The -CF₃ group is on the pyridine ring (6-position) instead of the phenyl substituent.

- Impact : Alters electronic distribution across the pyridine ring, affecting coordination with metal ions in catalytic applications .

5-Methyl-3-(trifluoromethyl)picolinic Acid (CAS: 1211535-31-7)

- Molecular Formula: C₈H₆F₃NO₂

- Key Difference : A methyl group at the 5-position and -CF₃ at the 3-position on the pyridine ring.

Fluorinated Derivatives

5-(3-Fluorophenyl)picolinic Acid (CAS: 1158763-55-3)

- Molecular Formula: C₁₂H₈FNO₂

- Key Difference : A single fluorine atom replaces -CF₃ at the meta position.

- Impact : Reduced lipophilicity and electron-withdrawing effects compared to -CF₃, which may improve aqueous solubility but decrease metabolic stability .

5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS: 1267011-08-4)

Comparative Data Table

Key Findings and Implications

- Electron-Withdrawing Effects : -CF₃ and -OCF₃ groups enhance acidity and metabolic stability but may reduce solubility .

- Synthetic Utility : Derivatives like 5-(3,5-bis(trifluoromethyl)phenyl)picolinic acid demonstrate high purity (97.9% HPLC), suggesting efficient synthetic routes for complex analogs .

Biological Activity

5-(2-(Trifluoromethyl)phenyl)picolinic acid is an organic compound with notable biological activity, characterized by its trifluoromethyl group and its potential interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F3NO2, with a molecular weight of approximately 253.19 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to a picolinic acid moiety. This structure significantly influences its electronic properties, enhancing its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, allowing for effective interaction with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects such as enzyme inhibition or receptor modulation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of picolinic acid can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to these pathways .

- Receptor Interaction : Molecular docking studies suggest that this compound may effectively bind to proteins involved in critical signaling pathways, potentially leading to therapeutic effects in conditions like chronic pain and inflammation .

Antimicrobial Studies

A study explored the antimicrobial efficacy of this compound against Escherichia coli and Bacillus cereus. Results indicated that the compound demonstrated significant inhibitory effects, suggesting its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition

In research focused on adenylyl cyclase type 1 (AC1), a closely related compound was found to selectively inhibit AC1 activity with low micromolar potency. This suggests that similar structures may hold promise for developing selective inhibitors targeting chronic pain signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Trifluoromethyl)picolinic acid | Lacks phenyl ring | General picolinic acid properties |

| 2-(Trifluoromethyl)benzoic acid | Trifluoromethyl group on benzoic acid | Different chemical and biological properties |

| This compound | Trifluoromethyl group + phenyl + picolinic acid | Enhanced interactions with biological receptors |

This table highlights how the unique combination of functional groups in this compound may lead to distinct biological activities compared to structurally similar compounds.

Q & A

Q. What methodologies optimize catalytic systems for large-scale synthesis without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.